2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4.ClH/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8;/h2-5,7,10,13H,6H2,1H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAUSBSDLOLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Triazole Ring Formation: The next step involves the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Ethanamine Backbone Construction: The final step involves the attachment of the ethanamine backbone to the triazole ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. For instance, the compound has been assessed for its efficacy against resistant strains of bacteria, demonstrating promising results in vitro.
Anticancer Potential
The compound has undergone evaluation for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The National Cancer Institute (NCI) has conducted screenings that revealed significant cytotoxic effects against a range of human tumor cells, with mean growth inhibition values indicating its potency .
Neuropharmacological Effects
Triazole derivatives are also being studied for their neuropharmacological effects. Preliminary investigations suggest that this compound may possess anxiolytic and antidepressant-like activities in animal models. These findings point towards its potential application in treating mood disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: The parent compound without the hydrochloride group.
2-(4-Chlorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: A similar compound with a chlorine atom instead of a fluorine atom.
2-(4-Bromophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorine and bromine analogs
Biological Activity
The compound 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride is a synthetic derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
1. Overview of Triazole Derivatives
Triazole compounds have been widely studied for their antimicrobial , antifungal , and anticancer properties. The incorporation of fluorine atoms in these compounds often enhances their biological activity due to increased lipophilicity and metabolic stability. The specific compound in focus has shown promise in various preclinical studies.
The biological activity of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for fungal cell wall synthesis, such as lanosterol demethylase.
- Cell Cycle Disruption : Some studies indicate that this compound can induce cell cycle arrest in cancer cells by modulating key regulatory proteins.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 15 µM , suggesting significant cytotoxicity comparable to established chemotherapeutics like Tamoxifen. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 cleavage and increased p53 expression levels, indicating a potential role in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound demonstrated notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be within the range of 32–64 µg/mL , showcasing its potential as a therapeutic agent against bacterial infections .
5. Synthesis and Structural Characterization
The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride involves multi-step reactions starting from commercially available precursors. Structural characterization has confirmed its molecular integrity through techniques such as NMR and X-ray crystallography .
6. Future Directions
Further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and long-term effects in animal models.
- Combination Therapies : Investigating synergistic effects with other anticancer agents.
- Mechanistic Studies : Elucidating precise molecular targets and pathways influenced by this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride, and how can intermediates be characterized?
- Answer : A plausible synthesis route involves condensation of 4-fluoroaniline derivatives with triazole precursors, followed by hydrochlorination. Key intermediates (e.g., 4-fluoro-N-methylbenzenecarboximidoyl chloride) can be characterized using FT-IR spectroscopy (C-F stretch at ~1,100 cm⁻¹) and LC-MS (to confirm molecular ion peaks). Purity is assessed via HPLC with a Chromolith® RP-18e column under gradient elution .
Q. How can the crystalline structure of this compound be resolved, and what software tools are suitable for refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) yields structural parameters. Use SHELXL for refinement, leveraging its robust algorithms for handling high-resolution data and twinned crystals. The program’s restraint options (e.g., DFIX for bond distances) improve accuracy in disordered regions .
Advanced Research Questions
Q. What strategies address discrepancies in crystallographic data (e.g., R-factor >5%) during refinement?
- Answer : High R-factors often arise from thermal motion or disorder. Mitigation steps:
- Apply TWIN/BASF commands in SHELXL for twinned data.
- Use SIMU/SADI restraints to model anisotropic displacement parameters.
- Validate with R1(wR2) convergence plots and cross-check against Hirshfeld surface analysis .
Q. How can computational methods predict the compound’s pharmacokinetic properties, and what are the limitations?
- Answer : Molecular docking (AutoDock Vina) and QSAR models predict binding affinity to targets like CYP450 enzymes. However, inaccuracies arise from solvation effects and conformational flexibility. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What analytical techniques resolve contradictions in NMR data (e.g., split signals for fluorophenyl protons)?
- Answer : Split signals suggest dynamic exchange or diastereotopicity. Use:
- Variable-temperature NMR (−40°C to 25°C) to slow exchange processes.
- 2D NOESY to confirm spatial proximity of protons.
- DFT calculations (Gaussian 16) to simulate coupling constants .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
